molecular formula C10H11ClO B13330631 1-(3-Chloro-2-methylphenyl)propan-2-one

1-(3-Chloro-2-methylphenyl)propan-2-one

Cat. No.: B13330631
M. Wt: 182.64 g/mol
InChI Key: JNDYRSCZWBBGJU-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11ClO. It is a chlorinated derivative of phenylpropanone, characterized by the presence of a chlorine atom and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its carbonyl group can participate in various redox reactions, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-2-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClO/c1-7(12)6-9-4-3-5-10(11)8(9)2/h3-5H,6H2,1-2H3

InChI Key

JNDYRSCZWBBGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)CC(=O)C

Origin of Product

United States

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